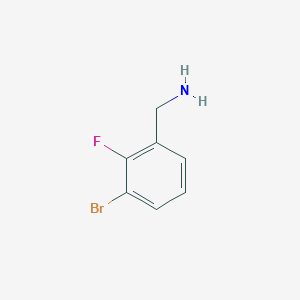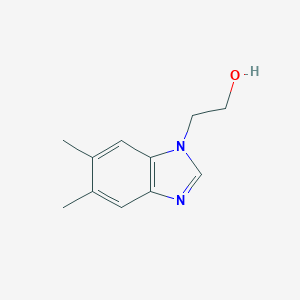
1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole
Übersicht
Beschreibung
1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole (HEMB) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HEMB is a benzimidazole derivative that is synthesized through a multistep process and has shown promising results in various biological studies.
Wirkmechanismus
1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole exerts its biological effects through multiple mechanisms of action. It has been shown to inhibit the activity of reactive oxygen species (ROS) and reduce oxidative stress. 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole also modulates the activity of various enzymes and signaling pathways involved in inflammation and cell proliferation. Additionally, 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has been found to interact with DNA and RNA, potentially affecting gene expression.
Biochemische Und Physiologische Effekte
1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has been shown to have various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the activity of NF-κB, a transcription factor involved in inflammation. Furthermore, 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has been found to induce apoptosis in cancer cells and inhibit their proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties make it suitable for various assays and experiments. However, 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations need to be considered when designing experiments using 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole.
Zukünftige Richtungen
1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has shown promising results in various biological studies, and there are several future directions for research. One potential area of research is the use of 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole in combination with other compounds to enhance its therapeutic effects. Additionally, further studies are needed to investigate the potential use of 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole in treating neurodegenerative diseases and other conditions. Furthermore, the mechanisms of action of 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole need to be further elucidated to understand its full therapeutic potential.
Conclusion:
In conclusion, 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole is a benzimidazole derivative that has shown promising results in various biological studies. Its synthesis method has been optimized to obtain high yields and purity levels. 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has potential therapeutic applications due to its antioxidant, anti-inflammatory, and anti-cancer properties. It exerts its biological effects through multiple mechanisms of action and has various biochemical and physiological effects. While 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has some limitations, it has several advantages for lab experiments. There are several future directions for research, including investigating the potential use of 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole in combination with other compounds and in treating neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has also been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
134295-89-9 |
|---|---|
Produktname |
1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole |
Molekularformel |
C11H14N2O |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
2-(5,6-dimethylbenzimidazol-1-yl)ethanol |
InChI |
InChI=1S/C11H14N2O/c1-8-5-10-11(6-9(8)2)13(3-4-14)7-12-10/h5-7,14H,3-4H2,1-2H3 |
InChI-Schlüssel |
PEWXZZXSQIRFCS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCO |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCO |
Synonyme |
1H-Benzimidazole-1-ethanol,5,6-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B151416.png)
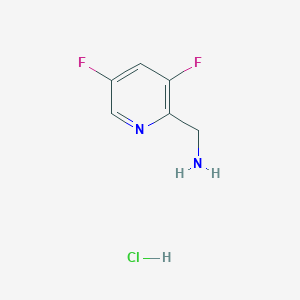

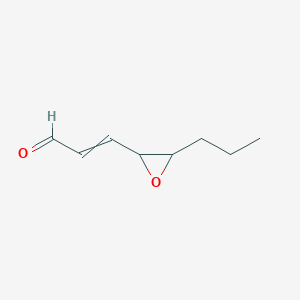
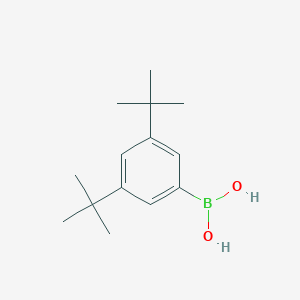
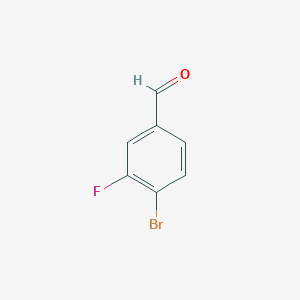
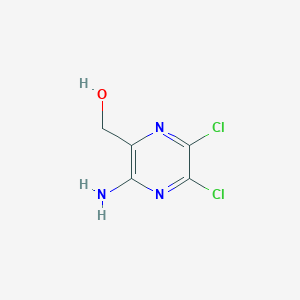

![(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B151443.png)

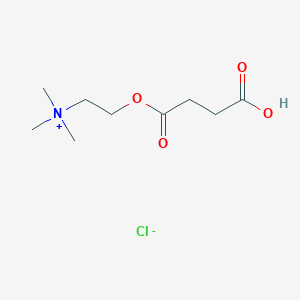
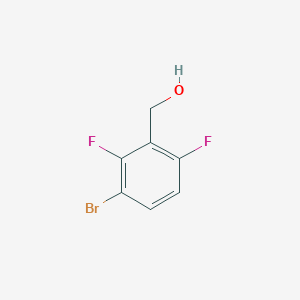
![2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid](/img/structure/B151452.png)
